Benzhydryl isonicotinate

Description

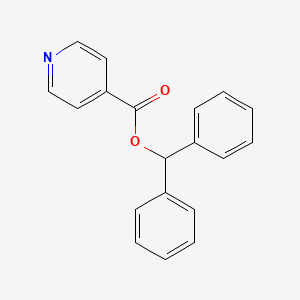

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzhydryl pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2/c21-19(17-11-13-20-14-12-17)22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXAFJGSEQQQGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358382 | |

| Record name | 4-Pyridinecarboxylic acid, diphenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112981-39-2 | |

| Record name | 4-Pyridinecarboxylic acid, diphenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Synthetic Innovations for Benzhydryl Isonicotinate

Classical Esterification and Coupling Strategies in Benzhydryl Isonicotinate (B8489971) Formation

Traditional approaches to the formation of benzhydryl isonicotinate rely on robust and well-documented esterification reactions. These methods are foundational in organic synthesis and provide reliable pathways to the target compound.

The Steglich esterification is a highly effective and mild method for forming ester bonds, particularly suitable for substrates that may be sensitive to harsher conditions. wikipedia.orgorganic-chemistry.org First described by Wolfgang Steglich in 1978, this reaction facilitates the condensation of a carboxylic acid (isonicotinic acid) with an alcohol (benzhydrol) using a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). nih.govorganic-chemistry.org

A crucial component of the Steglich reaction is the use of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), in catalytic amounts (3-10 mol%). wikipedia.orgorganic-chemistry.org The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer agent, intercepting this intermediate to form a reactive acylpyridinium salt. This salt is subsequently attacked by the alcohol (benzhydrol) to yield the desired ester, this compound, and regenerates the DMAP catalyst. The carbodiimide is consumed in the reaction, forming a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU), which is typically insoluble in common organic solvents and can be removed by filtration. wikipedia.orgorganic-chemistry.org

The mild, often room-temperature conditions of the Steglich esterification suppress the formation of side products and are advantageous for synthesizing sterically hindered esters. organic-chemistry.orgorganic-chemistry.org

Table 1: Typical Reaction Parameters for Steglich Esterification

| Parameter | Condition | Rationale / Notes |

|---|---|---|

| Carboxylic Acid | Isonicotinic Acid | The pyridine-containing acid substrate. |

| Alcohol | Benzhydrol | The diphenylmethanol (B121723) that forms the ester. |

| Coupling Agent | DCC, DIC, or EDC | Activates the carboxylic acid. DCC is common, but the resulting DCU can be difficult to remove. DIC and EDC form more soluble urea byproducts. nih.gov |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Accelerates the reaction and suppresses side reactions, such as the formation of N-acylurea. wikipedia.orgorganic-chemistry.org |

| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) | Aprotic solvents are generally used. Anhydrous conditions are necessary to prevent hydrolysis of the activated intermediates. wikipedia.orgnih.gov |

| Temperature | 0°C to Room Temperature | The reaction is typically started at a lower temperature during the addition of the coupling agent and then allowed to warm to room temperature. organic-chemistry.org |

| Reaction Time | 3 - 12 hours | Completion is monitored by techniques like Thin Layer Chromatography (TLC). |

While direct esterification is the most common route, palladium-catalyzed cross-coupling reactions represent a more complex, alternative strategy for forming the core structure. These methods are powerful for creating C-C, C-N, and C-O bonds but are less direct for this specific ester synthesis. A hypothetical pathway could involve the palladium-catalyzed carbonylation of a benzhydryl halide or a related precursor in the presence of an isonicotinate source.

For instance, palladium-catalyzed carbonylative strategies have been developed to synthesize carboxylic acid anhydrides from alkenes and carboxylic acids. semanticscholar.orguniversiteitleiden.nl These reactions demonstrate the ability of palladium catalysts to facilitate the insertion of carbon monoxide (CO) and form acyl intermediates. An analogous approach to this compound would be highly innovative and challenging.

More relevant are palladium-catalyzed reactions that form precursors to the final ester. For example, the Heck reaction can be used to synthesize α-benzyl-β-keto esters from aryl bromides and Baylis-Hillman adducts. organic-chemistry.org This highlights the utility of palladium in forging complex carbon skeletons that could then be further transformed into the target ester. A successful protocol would require careful selection of the palladium catalyst (e.g., Pd(dppf)Cl2), a suitable ligand (e.g., NiXantPhos), a base, and an appropriate solvent system, often at elevated temperatures. organic-chemistry.orgnih.gov However, such multi-step, palladium-catalyzed routes are generally employed for more complex molecules where direct esterification is not feasible.

Advanced and Green Chemistry Methodologies for Enhanced Synthesis

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. These advanced methodologies focus on reducing waste, minimizing energy consumption, and utilizing safer reagents.

Organocatalysis offers a significant advancement in sustainable chemistry by using small, metal-free organic molecules to catalyze chemical transformations. google.com This approach avoids the use of potentially toxic and expensive heavy metals like palladium. For the synthesis of this compound, an organocatalytic approach would typically involve a Lewis basic catalyst to activate the reactants.

While DMAP used in the Steglich esterification is itself an organocatalyst, broader metal-free systems are being explored. For example, various amine and phosphine-based catalysts can promote esterification reactions. The development of a specific organocatalytic system for this compound would focus on identifying a catalyst that can efficiently activate either the isonicotinic acid or benzhydrol under mild, metal-free conditions, providing a greener alternative to traditional methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to dramatically accelerate reaction rates. researchgate.net By directly and efficiently heating the reaction mixture, microwave-assisted organic synthesis (MAOS) can reduce reaction times from hours to mere minutes and often leads to higher product yields and cleaner reactions. beilstein-journals.orgasianpubs.org For the synthesis of this compound, a mixture of isonicotinic acid, benzhydrol, and a suitable catalyst could be subjected to microwave irradiation. This technique has been successfully applied to the synthesis of various esters and heterocyclic compounds, demonstrating its broad utility. researchgate.netmdpi.comnih.gov The optimization of parameters such as power, temperature, and reaction time is crucial for maximizing the benefits of this technology.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and improved scalability. ucd.iemdpi.com In a flow synthesis of this compound, solutions of the reactants would be continuously pumped and mixed in a reactor coil, which is maintained at a specific temperature. researchgate.net The short residence time within the reactor can significantly reduce byproduct formation. pharmtech.com This technology is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. researchgate.net The ability to couple multiple reaction and purification steps into a single, automated process makes flow chemistry a highly efficient and modern approach for producing fine chemicals. mdpi.com

Table 2: Comparison of Conventional vs. Advanced Synthesis Techniques

| Feature | Conventional Heating (Batch) | Microwave-Assisted (Batch) | Continuous Flow |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | Seconds to minutes |

| Energy Input | Indirect, slow heating of vessel | Direct, rapid heating of reactants | Precise, rapid heating of reactor |

| Temperature Control | Prone to hotspots and gradients | More uniform heating | Excellent, precise control |

| Yield | Variable, often moderate | Often higher due to reduced side reactions beilstein-journals.org | High, optimized through parameter screening |

| Scalability | Limited by vessel size | Limited by microwave cavity size | Easily scalable by running longer or using parallel reactors ucd.ie |

| Safety | Risks associated with large volumes | Smaller scale, but pressure buildup can be a concern | Enhanced safety due to small reaction volumes at any given time researchgate.net |

A key goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often hazardous and contribute to waste. Solvent-free, or neat, reaction conditions represent an ideal scenario. In such a setup for this compound, the reactants (isonicotinic acid and benzhydrol) would be mixed directly, possibly with a solid-supported or reusable catalyst, and heated to form a melt.

This approach has been successfully used for the synthesis of other compounds, such as benzo-[b]-1,4-diazepines, using a reusable catalyst like sulfamic acid under solvent-free conditions. researchgate.net The benefits include simplified workup procedures (as there is no solvent to remove), reduced environmental impact, and potentially lower costs. Combining solvent-free conditions with microwave assistance can further enhance the efficiency and sustainability of the synthesis. mdpi.com

Asymmetric Synthesis Approaches for Chiral this compound Analogues

The synthesis of chiral this compound analogues, which possess a stereogenic center at the carbon atom connecting the two aryl rings and the isonicotinate moiety, requires sophisticated asymmetric strategies to control the three-dimensional arrangement of the molecule. Since the biological activity of chiral molecules often resides in a single enantiomer, the development of enantioselective synthetic routes is of paramount importance. cobaltcommunications.com The primary approaches to achieving this involve either the asymmetric synthesis of the chiral benzhydryl alcohol precursor followed by esterification, or the direct asymmetric transformation of a prochiral substrate.

One of the most effective methods for generating chiral diarylmethanols, the core of this compound, is the asymmetric hydrogenation of the corresponding prochiral benzophenones. This transformation can be achieved with high enantioselectivity using chiral transition metal catalysts. Ruthenium complexes bearing chiral phosphine (B1218219) ligands, such as BINAP, in combination with a chiral diamine, have proven to be highly effective for the hydrogenation of various substituted benzophenones to their corresponding chiral benzhydrols with excellent enantiomeric excess (ee). researchgate.net The general scheme for this approach involves the reduction of a substituted benzophenone (B1666685) derivative in the presence of a chiral catalyst and a hydrogen source.

Another powerful strategy is the enantioselective addition of organometallic reagents to benzaldehyde (B42025) or other suitable carbonyl compounds. For instance, the addition of aryl Grignard reagents or arylzinc reagents to aldehydes in the presence of a chiral ligand can afford chiral diarylmethanols. numberanalytics.com Chiral amino alcohols and their derivatives are commonly employed as ligands to induce high levels of stereocontrol in these reactions. The choice of the chiral ligand is critical and often requires screening to identify the optimal catalyst system for a specific substrate.

Furthermore, the use of chiral auxiliaries attached to the isonicotinate moiety could direct the stereochemical outcome of a key bond-forming step. A chiral auxiliary can be temporarily incorporated into the molecule to control the approach of a reagent to a prochiral center, and subsequently removed to yield the desired enantiomerically enriched product. While this method can be highly effective, it requires additional synthetic steps for the attachment and removal of the auxiliary.

The direct enzymatic resolution of a racemic mixture of this compound or its precursors represents another viable approach. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and esters. In a typical kinetic resolution, one enantiomer of the racemate reacts faster with the enzyme, leading to the separation of the unreacted enantiomer and the product with high enantiomeric purity.

Below is a table summarizing potential asymmetric methods for the synthesis of chiral this compound analogues:

| Asymmetric Strategy | Description | Key Reagents/Catalysts | Potential Advantages | Potential Challenges |

| Asymmetric Hydrogenation | Reduction of a prochiral benzophenone derivative using a chiral catalyst. | Chiral Ru-phosphine complexes (e.g., Ru-BINAP), chiral diamines, H₂ gas. | High enantioselectivity, catalytic method. | Requires high-pressure equipment, catalyst sensitivity. |

| Enantioselective Arylation | Addition of an aryl organometallic reagent to an aldehyde catalyzed by a chiral ligand. | Aryl Grignard reagents, arylzinc reagents, chiral amino alcohols, Ti(OiPr)₄. | Mild reaction conditions, good functional group tolerance. | Stoichiometric use of organometallic reagents, optimization of ligands required. |

| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct a stereoselective reaction. | Evans auxiliaries, chiral oxazolidinones. | High diastereoselectivity, predictable stereochemical outcome. | Additional synthetic steps for attachment and removal of the auxiliary. |

| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. | Lipases (e.g., Candida antarctica lipase (B570770) B), acyl donors. | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield of 50% for one enantiomer, requires separation of product and unreacted enantiomer. |

Optimization of Reaction Parameters and Scale-Up Considerations in Process Chemistry

The transition of a synthetic route for this compound from a laboratory-scale procedure to a large-scale industrial process necessitates a thorough investigation and optimization of all reaction parameters. This is crucial not only for economic viability but also for ensuring the safety, robustness, and reproducibility of the manufacturing process. chiralpedia.com

The optimization of an asymmetric synthesis, for example, involves a systematic study of various factors that can influence the yield and enantioselectivity of the reaction. These parameters include the choice of catalyst and ligand, catalyst loading, temperature, pressure, solvent, and the concentration of reactants. researchgate.net Design of Experiments (DoE) is a powerful statistical tool often employed in process chemistry to efficiently screen a large number of variables and their interactions, allowing for the rapid identification of the optimal reaction conditions.

Table of Key Parameters for Optimization in Asymmetric Synthesis:

| Parameter | Influence on the Reaction | Typical Range for Optimization |

| Catalyst Loading | Affects reaction rate and cost-effectiveness. | 0.01 mol% to 5 mol% |

| Ligand-to-Metal Ratio | Crucial for the formation of the active catalytic species and enantioselectivity. | 1:1 to 2:1 |

| Temperature | Influences reaction rate and enantioselectivity; lower temperatures often favor higher ee. | -78 °C to 100 °C |

| Pressure (for hydrogenation) | Affects reaction rate and solubility of hydrogen gas. | 1 atm to 100 atm |

| Solvent | Can significantly impact catalyst solubility, stability, and enantioselectivity. | Aprotic and protic solvents of varying polarity. |

| Reactant Concentration | Affects reaction kinetics and can influence the formation of byproducts. | 0.1 M to 2 M |

Scale-up of the optimized process introduces new challenges that are not always apparent at the laboratory scale. appliedcatalysts.com These include issues related to mass and heat transfer, mixing efficiency, and the handling of large quantities of hazardous materials. The choice of reactor design is critical for a successful scale-up. For instance, the efficient removal of heat generated in an exothermic reaction is crucial to maintain a constant temperature and prevent runaway reactions.

In the synthesis of this compound, particularly in the context of its chiral analogues, the principles of kinetic and thermodynamic control are fundamental. wikipedia.org When a reaction can lead to two or more different products, the product distribution can be governed by either the relative rates of their formation (kinetic control) or their relative stabilities (thermodynamic control).

In asymmetric synthesis, the goal is to favor the formation of one enantiomer over the other. Since enantiomers have the same thermodynamic stability, achieving enantioselectivity is inherently a matter of kinetic control. numberanalytics.com The chiral catalyst creates a diastereomeric transition state with the prochiral substrate, and the difference in the activation energies of these diastereomeric transition states leads to the preferential formation of one enantiomer.

For example, in the asymmetric hydrogenation of a benzophenone, the chiral catalyst facilitates the delivery of hydrogen to one face of the carbonyl group faster than the other. By carefully selecting the catalyst and reaction conditions (e.g., low temperature), the kinetically favored enantiomer can be obtained with high enantiomeric excess. If the reaction were allowed to reach thermodynamic equilibrium, a racemic mixture would be formed.

Process intensification (PI) is a modern approach in chemical process design that aims to develop smaller, safer, and more energy-efficient manufacturing processes. aiche.org For the production of this compound, PI strategies can lead to significant improvements in efficiency and sustainability. openaccessgovernment.org

One of the key technologies in process intensification is the use of continuous flow reactors, also known as microreactors. researchgate.net These systems offer several advantages over traditional batch reactors, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety due to the small reaction volumes. For highly exothermic or hazardous reactions, such as certain hydrogenations or reactions involving organometallic reagents, continuous flow processing can be particularly beneficial.

Another aspect of process intensification is the integration of reaction and separation steps. For example, a process could be designed where the product is continuously removed from the reaction mixture, which can shift the equilibrium of a reversible reaction to favor product formation and minimize the formation of byproducts.

The implementation of Process Analytical Technology (PAT) is also a crucial element of process intensification. openaccessgovernment.org PAT involves the use of in-line and on-line analytical tools to monitor and control the reaction in real-time. This allows for immediate adjustments to be made to the process parameters to ensure that the reaction remains within the desired specifications, leading to improved consistency and quality of the final product.

Table of Process Intensification Strategies for this compound Synthesis:

| Process Intensification Strategy | Description | Potential Benefits |

| Continuous Flow Synthesis | Performing the reaction in a continuous stream rather than in a large batch reactor. | Enhanced safety, improved heat and mass transfer, precise process control, easier scale-up. |

| Catalysis in Flow | Utilizing immobilized catalysts in a packed-bed reactor for continuous processing. | Catalyst recycling, simplified product purification, improved catalyst stability. |

| Integrated Reaction and Separation | Combining the chemical reaction and product separation into a single unit operation. | Increased conversion for equilibrium-limited reactions, reduced downstream processing. |

| Process Analytical Technology (PAT) | Real-time monitoring and control of critical process parameters using in-line analytical techniques. | Improved process understanding, consistent product quality, reduced batch failures. |

Advanced Spectroscopic and Structural Elucidation of Benzhydryl Isonicotinate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. nih.govmdpi.com It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial arrangement. nih.govmdpi.com For benzhydryl isonicotinate (B8489971), both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to achieve a complete assignment of proton (¹H) and carbon (¹³C) signals. researchgate.netmdpi.com

In the ¹H NMR spectrum of a related benzhydryl derivative, the benzhydryl proton (CH) typically appears as a singlet, with the aromatic protons of the two phenyl rings and the pyridine (B92270) ring of the isonicotinate moiety showing complex multiplet patterns in the aromatic region. nih.gov Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, including the characteristic signal for the ester carbonyl group. researchgate.net

Detailed analysis of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra allows for the precise determination of the molecular structure. mdpi.com For instance, the chemical shifts of the pyridine ring protons can confirm the 4-substitution pattern of the isonicotinate group.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Benzhydryl-containing Compounds

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzhydryl CH | ~4.31 | ~74.01 |

| Aromatic CH | ~7.14 - 8.45 | ~124.67 - 150.07 |

| Piperazine (B1678402) CH₂ (in a related structure) | ~2.35, ~2.99 | ~46.00, ~50.21 |

Note: Data is based on a representative benzhydrylpiperazine derivative and serves as an illustrative example. nih.gov Actual chemical shifts for benzhydryl isonicotinate may vary.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to understand the spatial relationships between atoms, a suite of two-dimensional (2D) NMR experiments is utilized. wikipedia.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgemerypharma.com For this compound, COSY spectra would reveal correlations between adjacent protons within the phenyl and pyridine rings, aiding in the assignment of these aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. wikipedia.orgyoutube.comemerypharma.com This is a powerful tool for assigning carbon signals based on the already assigned proton spectrum. Each CH, CH₂, and CH₃ group will show a correlation peak, simplifying the carbon spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds. wikipedia.orgemerypharma.comprinceton.edu This is crucial for identifying quaternary carbons (which have no attached protons) and for connecting different fragments of the molecule. For example, an HMBC correlation between the benzhydryl proton and the ester carbonyl carbon would confirm the connectivity of the benzhydryl and isonicotinate moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. wikipedia.org This provides valuable information about the molecule's conformation and stereochemistry. For instance, NOESY can reveal through-space interactions between the benzhydryl protons and the protons of the pyridine ring, offering insights into the preferred orientation of these groups relative to each other.

Solid-State NMR for Polymorphic Studies

While solution NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid form. researchgate.net This is particularly important for investigating polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. researchgate.net

ssNMR can distinguish between different polymorphs by detecting subtle differences in the chemical shifts and relaxation times of the nuclei in the solid state. researchgate.net These differences arise from variations in the local molecular environment and packing arrangements in the crystal lattice of each polymorph. researchgate.net By analyzing the ssNMR spectra, researchers can identify the number of distinct molecules in the asymmetric unit, probe intermolecular interactions, and gain insights into the conformational differences between polymorphs.

Single-Crystal X-Ray Diffraction for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed electron density map of the molecule can be generated, revealing bond lengths, bond angles, and torsional angles with high precision. mdpi.commdpi.comnih.gov This technique provides an unambiguous determination of the molecular structure of this compound in the solid state.

The crystal structure would confirm the connectivity of the benzhydryl and isonicotinate groups and reveal the conformation of the molecule, including the relative orientation of the phenyl and pyridine rings.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, SCXRD provides invaluable information about how molecules are arranged in the crystal lattice. ias.ac.inrsc.org This includes the identification and characterization of various intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, which collectively determine the crystal packing. ias.ac.inchemrxiv.orgresearchgate.net

For this compound, potential intermolecular interactions include:

C-H···O and C-H···N hydrogen bonds: The hydrogen atoms of the benzhydryl and aromatic groups can form weak hydrogen bonds with the oxygen atom of the ester carbonyl group and the nitrogen atom of the pyridine ring.

π-π stacking: The aromatic phenyl and pyridine rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align.

Understanding these interactions is crucial as they influence the physical properties of the solid, such as melting point and solubility. rsc.orgchemrxiv.org

Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical and materials science. rsc.orgrsc.orgresearchgate.net Different polymorphs can exhibit distinct physical properties, including stability, solubility, and bioavailability. SCXRD is the definitive method for identifying and characterizing different polymorphs, as each form will have a unique unit cell and crystal packing arrangement. rsc.orgresearchgate.netnih.gov

Co-crystallization is a technique used to modify the physical properties of a solid by incorporating a second molecular component (a coformer) into the crystal lattice. rsc.org SCXRD is essential for confirming the formation of a co-crystal and for understanding the intermolecular interactions between the active pharmaceutical ingredient (in this case, potentially a derivative of this compound) and the coformer.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive technique used to identify functional groups within a molecule and to probe intermolecular interactions, particularly hydrogen bonding. americanpharmaceuticalreview.comyoutube.comhoriba.com Both techniques are complementary, as the selection rules for a vibrational mode to be IR or Raman active are different. horiba.com

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | Stretching | ~1736 |

| C-O (ester) | Stretching | ~1263-1063 |

| Aromatic C=C | Stretching | ~1600-1450 |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aliphatic C-H | Stretching | ~3000-2850 |

Note: Data is based on a related isonicotinate-derived porphyrin and general IR correlation tables. mdpi.comvscht.cz Actual wavenumbers may vary.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of Chiral Analogues

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for characterizing chiral molecules—those that are non-superimposable on their mirror images. wikipedia.org Should chiral analogues of this compound be synthesized, for instance by introducing a substituent on one of the phenyl rings to create a stereocenter, CD and ORD spectroscopy would be the primary methods for determining their absolute configuration.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com A CD spectrum typically shows positive or negative peaks, known as Cotton effects, at specific wavelengths corresponding to the electronic transitions of the molecule's chromophores. nih.gov For a chiral analogue of this compound, the benzhydryl and isonicotinate moieties would act as chromophores. The sign and magnitude of the observed Cotton effects would be directly related to the spatial arrangement of these groups around the chiral center.

ORD, a complementary technique, measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org The resulting ORD curve can be used to determine the absolute configuration of a chiral compound by comparing it to the known spectra of related molecules.

Hypothetical Chiroptical Data for a Chiral Analogue of this compound

In the absence of experimental data, a hypothetical data table can illustrate how chiroptical properties would be presented. For a pair of enantiomers of a chiral this compound analogue, the CD spectra would be mirror images, and the ORD curves would show opposite rotations at each wavelength.

| Spectroscopic Technique | Enantiomer | Expected Observation |

| Circular Dichroism (CD) | (R)-enantiomer | Positive/Negative Cotton effect at specific λ (nm) |

| (S)-enantiomer | Mirror-image Cotton effect to the (R)-enantiomer | |

| Optical Rotatory Dispersion (ORD) | (R)-enantiomer | Specific rotation [α] with a positive or negative value |

| (S)-enantiomer | Specific rotation [α] with an equal and opposite value |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure by analyzing its fragmentation patterns. whitman.edu For this compound, HRMS would provide its exact molecular weight, confirming its chemical formula.

When subjected to ionization in a mass spectrometer, this compound would fragment in a predictable manner. The analysis of these fragments provides a roadmap to the molecule's original structure. The fragmentation of esters, a class to which this compound belongs, typically involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org

A plausible fragmentation pathway for protonated this compound ([M+H]⁺) would likely initiate with the cleavage of the ester bond. This could lead to two primary fragmentation routes:

Formation of the Benzhydryl Cation: Cleavage of the C-O bond of the ester would result in the formation of the stable diphenylmethyl cation (benzhydryl cation) at m/z 167. This is often a dominant peak in the mass spectra of benzhydryl-containing compounds due to the high stability of this carbocation.

Formation of the Isonicotinic Acid Fragment: The fragmentation could also yield the protonated isonicotinic acid fragment.

Further fragmentation of these primary ions would provide additional structural information. The benzhydryl cation could lose a phenyl group to give a C₇H₇⁺ ion, while the isonicotinic acid fragment could undergo decarboxylation.

Hypothetical HRMS Fragmentation Data for this compound

A data table can summarize the expected major fragments and their theoretical m/z values.

| Proposed Fragment | Chemical Formula | Theoretical m/z (monoisotopic) |

| [this compound + H]⁺ | C₂₀H₁₇NO₂ | 288.1338 |

| Diphenylmethyl cation | C₁₃H₁₁⁺ | 167.0861 |

| Isonicotinoyl cation | C₆H₄NO⁺ | 106.0317 |

| Pyridyl cation | C₅H₄N⁺ | 78.0344 |

It is crucial to reiterate that the data presented in the tables and the fragmentation pathways described are hypothetical. They are based on established principles of spectroscopy and mass spectrometry as applied to analogous structures. Definitive characterization of this compound and its derivatives would require dedicated experimental investigation.

Theoretical and Computational Investigations on Benzhydryl Isonicotinate Systems

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. For benzhydryl isonicotinate (B8489971), DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the fundamental aspects of its chemical nature. Such calculations form the basis for understanding the molecule's reactivity, stability, and intermolecular interaction capabilities.

Frontier Molecular Orbital (FMO) Analysis and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, and its energy level correlates with the molecule's nucleophilicity and ionization potential. Conversely, the LUMO acts as an electron acceptor, and its energy relates to electrophilicity and electron affinity. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

For benzhydryl isonicotinate, the HOMO is expected to be localized primarily on the electron-rich benzhydryl moiety, specifically the two phenyl rings. The LUMO, in contrast, would likely be distributed over the electron-deficient pyridine (B92270) ring of the isonicotinate group. The electron density distribution, which can be visualized from DFT calculations, would confirm these localizations, showing high electron density around the phenyl groups and lower density on the pyridine ring, particularly near the nitrogen atom.

| Parameter | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 | Benzhydryl Phenyl Rings |

| LUMO | -1.8 | Isonicotinate Pyridine Ring |

| HOMO-LUMO Gap (ΔE) | 4.7 | - |

Electrostatic Potential Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution on a molecule's surface. They illustrate the net electrostatic effect of the molecule's nuclei and electrons, identifying regions of positive and negative potential. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding.

In this compound, an MEP map would display:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the ester group and the nitrogen atom of the pyridine ring. These are the primary sites for electrophilic attack and hydrogen bond acceptance.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the one attached to the central carbon of the benzhydryl group and the hydrogens on the pyridine ring.

Neutral Potential (Green): Predominantly over the surfaces of the phenyl rings.

Charge distribution analysis, such as Natural Bond Orbital (NBO) analysis, quantifies the partial charges on each atom, providing a numerical basis for the qualitative MEP map. This analysis would confirm the electron-withdrawing effect of the isonicotinate ring and the electron-donating nature of the benzhydryl group.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. nih.govnih.govnih.gov By simulating the atomic motions based on a force field, MD can explore the molecule's conformational landscape, flexibility, and interactions with its environment (e.g., a solvent). pitt.edunih.govarxiv.org

For this compound, MD simulations would be crucial for understanding its flexibility, which is primarily governed by the rotation around several key bonds. The simulation would track the dihedral angles connecting the phenyl rings to the central carbon and the rotation around the C-O ester bonds. This analysis reveals the most stable, low-energy conformations and the energy barriers between them. soton.ac.uk The bulky nature of the two phenyl groups likely restricts free rotation, leading to a limited set of preferred spatial arrangements that could influence how the molecule fits into a receptor's binding site.

| Dihedral Angle | Atoms Involved | Description of Motion |

|---|---|---|

| τ1 | C(phenyl)-C(phenyl)-C(central)-O | Rotation of Phenyl Ring 1 |

| τ2 | C(phenyl)-C(phenyl)-C(central)-O | Rotation of Phenyl Ring 2 |

| τ3 | C(central)-O-C(carbonyl)-C(pyridine) | Rotation around Ester C-O Bond |

| τ4 | O-C(carbonyl)-C(pyridine)-C(pyridine) | Orientation of Ester relative to Pyridine Ring |

Mechanistic Pathways and Transition State Analysis using Computational Methods

Computational methods are essential for elucidating reaction mechanisms, allowing for the characterization of transition states (TS) and the calculation of activation energies. nih.govnih.govresearchgate.net For this compound, a relevant reaction to study would be its synthesis via the esterification of isonicotinic acid with benzhydrol, or its hydrolysis back to these precursors.

A computational study of the reaction pathway would involve locating the geometry of the reactants, the transition state, and the products on the potential energy surface. For the esterification, the transition state would likely involve the nucleophilic attack of the benzhydrol oxygen onto the carbonyl carbon of the isonicotinic acid. DFT calculations can determine the energy barrier (activation energy) for this step, providing a quantitative measure of the reaction's feasibility. mdpi.com This analysis can reveal whether the reaction proceeds in a single step or through intermediate structures.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Molecular Feature Correlation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govyoutube.com These models are vital in drug discovery for predicting the activity of new compounds and optimizing lead structures. researchgate.netnih.govmdpi.com 2D-QSAR models use descriptors calculated from the 2D structure (e.g., molecular weight, logP, topological indices), while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use descriptors derived from the 3D structure (steric and electrostatic fields). nih.govresearchgate.netyoutube.com

To build a QSAR model for this compound, one would first need a dataset of analogous compounds with measured biological activity (e.g., antitubercular activity, given the known roles of isonicotinic acid derivatives). nih.gov Molecular descriptors would then be calculated for each analog. The model would identify which descriptors are most critical for activity. For instance, a model might show that increasing the steric bulk on the phenyl rings decreases activity, while placing electron-withdrawing groups on the pyridine ring enhances it. The resulting contour maps from a 3D-QSAR study would visually guide these modifications. researchgate.net

| Descriptor Class | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Partial charge on Pyridine N | Relates to hydrogen bonding capability |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability |

| Hydrophobic | LogP | Partition coefficient (lipophilicity) |

| Topological | Wiener Index | Relates to molecular branching |

| 3D-QSAR Field | CoMFA Steric Field | Identifies regions where bulk is favored/disfavored |

Molecular Docking Simulations for Exploring Putative Interaction Sites with Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). mdpi.comsioc-journal.cnnih.gov It is extensively used to screen virtual libraries of compounds against a biological target and to understand the molecular basis of ligand-receptor interaction. nih.govresearchgate.net

Given that derivatives of isonicotinic acid are known inhibitors of enzymes like enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis, a docking study of this compound into the InhA active site would be highly relevant. nih.govresearchgate.net The simulation would predict the binding pose and calculate a docking score, which estimates the binding affinity. The analysis would likely reveal key interactions:

A hydrogen bond between the pyridine nitrogen of the isonicotinate moiety and an amino acid residue (e.g., a serine or threonine) in the binding pocket.

Pi-pi stacking or hydrophobic interactions between the two phenyl rings of the benzhydryl group and aromatic residues (e.g., tyrosine, phenylalanine) in the receptor. scienceopen.com

Hydrophobic interactions with the central methine carbon and surrounding alkyl residues of the protein. mdpi.com

These simulations can guide the design of more potent inhibitors by identifying modifications that would enhance these favorable interactions. researchgate.net

| Parameter | Value/Description |

|---|---|

| Binding Affinity (Docking Score) | -8.5 kcal/mol |

| Hydrogen Bond Interactions | Pyridine N --- SER94 |

| Hydrophobic/Pi Interactions | Phenyl Ring 1 --- TYR158 |

| Hydrophobic/Pi Interactions | Phenyl Ring 2 --- PHE149 |

Mechanistic Studies of Chemical Transformations Involving Benzhydryl Isonicotinate

Kinetic and Thermodynamic Parameters of Reactions Involving the Isonicotinate (B8489971) Moiety

The study of kinetic and thermodynamic parameters is crucial for understanding the reactivity and stability of molecules involved in chemical reactions. For reactions involving the isonicotinate moiety, these parameters provide insight into the energy changes and reaction rates.

Quantum chemical calculations have been employed to determine the affinities of related benzhydryl cations for various anions, which correlate with experimental electrophilicity parameters. nih.gov These calculations show a strong linear correlation between the empirical electrophilicity parameter E and the calculated methyl anion affinities, which span a significant energy range. nih.gov This suggests that the relative anion affinities of benzhydrylium ions are consistent regardless of the reference base. nih.gov

The determination of thermodynamic and kinetic parameters can be achieved through various experimental techniques, including fluorescent thermal shift assays, isothermal titration calorimetry, and stopped-flow assays for enzymatic inhibition. nih.gov For instance, in studies of inhibitor binding to carbonic anhydrases, these methods have been used to build large datasets of intrinsic binding parameters such as changes in standard Gibbs energy (ΔGint), enthalpy (ΔHint), and entropy (ΔSint). nih.gov Such data is invaluable for understanding structure-energetics correlations. nih.gov

The following table displays hypothetical kinetic and thermodynamic data for a reaction involving an isonicotinate derivative, illustrating the types of parameters that are typically measured.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction of an Isonicotinate Derivative

| Parameter | Value | Units |

|---|---|---|

| Rate Constant (k) | 2.5 x 10-4 | s-1 |

| Activation Energy (Ea) | 85 | kJ/mol |

| Enthalpy of Reaction (ΔH) | -20 | kJ/mol |

| Entropy of Reaction (ΔS) | -50 | J/(mol·K) |

| Gibbs Free Energy of Reaction (ΔG) | -5.1 | kJ/mol |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Investigation of Ester Hydrolysis and Transesterification Mechanisms

Ester hydrolysis, the cleavage of an ester into a carboxylic acid and an alcohol, can be catalyzed by either acid or base. ucoz.comjk-sci.com

Acid-Catalyzed Hydrolysis: The mechanism of acid-catalyzed hydrolysis of esters like benzhydryl isonicotinate generally follows a pathway that is the reverse of Fischer esterification. youtube.comchemistrysteps.com The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.comcsbsju.edu A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. jk-sci.com Following proton transfer and elimination of the alcohol (in this case, benzhydrol), the corresponding carboxylic acid (isonicotinic acid) is formed. jk-sci.comyoutube.com For esters with a tertiary alkyl group, the mechanism can shift to an SN1 type, involving the formation of a stable carbocation. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the ester carbonyl carbon, forming a tetrahedral intermediate. jk-sci.com The subsequent elimination of the alkoxide (benzhydryloxide) leads to the formation of the carboxylic acid, which is then deprotonated by the strong base present in the reaction mixture to form a carboxylate salt. chemistrysteps.com This final deprotonation step makes the reaction essentially irreversible, which is why base-catalyzed hydrolysis is often preferred for preparative purposes. ucoz.comjk-sci.com

Transesterification: Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is also typically catalyzed by an acid or a base. In the context of this compound, transesterification would involve reacting it with another alcohol to produce a different isonicotinate ester and benzhydrol. The mechanism is similar to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. This process has been significantly intensified in microreactors for reactions like the transesterification of sunflower oil. mdpi.com

Role of Benzhydryl Group in Stabilizing Reaction Intermediates (e.g., Carbocations)

The benzhydryl group, (C₆H₅)₂CH-, plays a significant role in stabilizing reaction intermediates, particularly carbocations. Carbocations are electron-deficient species with a positive charge on a carbon atom and are often transient intermediates in reactions like SN1 substitutions and some types of ester hydrolysis. masterorganicchemistry.com

The stability of a carbocation is increased by several factors, including the number of adjacent carbon atoms and the presence of adjacent pi systems that allow for charge delocalization through resonance. masterorganicchemistry.com The benzhydryl cation is a secondary carbocation, but its stability is greatly enhanced by the two attached phenyl rings. The positive charge can be delocalized over the aromatic pi systems of both rings, effectively spreading out the charge and stabilizing the intermediate. masterorganicchemistry.com

This stabilization is crucial in reactions where the C-O bond of the ester cleaves before the attack of the nucleophile (A_AL_1 mechanism). ucoz.com For esters of tertiary alcohols, this pathway is common because it leads to a stable tertiary carbocation. ucoz.comchemistrysteps.com Similarly, the benzhydryl group, due to its ability to form a highly resonance-stabilized carbocation, can facilitate this type of mechanism in the hydrolysis of this compound under certain conditions.

Quantum chemical calculations have been used to quantify the stabilities of various substituted benzhydryl cations. These studies show a linear correlation between experimental pK(R+) values and calculated anion affinities, indicating that while solvation reduces the magnitude of carbocation stabilization, the relative differences in stability are maintained from the gas phase to solution. nih.gov

Studies on Nucleophilic and Electrophilic Pathways at the Ester Linkage

The ester linkage of this compound is susceptible to both nucleophilic and electrophilic attacks, which are fundamental to its reactivity.

Nucleophilic Pathways: The most common reaction at the ester linkage is nucleophilic acyl substitution. In this pathway, a nucleophile attacks the electrophilic carbonyl carbon of the ester. This is the operative mechanism in both acid- and base-catalyzed hydrolysis and transesterification. jk-sci.com

Base-Catalyzed: A strong nucleophile, such as a hydroxide ion, directly attacks the carbonyl carbon. jk-sci.com

Acid-Catalyzed: The carbonyl oxygen is first protonated by an acid, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a weaker nucleophile like water or an alcohol. csbsju.edu

The reactivity of the ester towards nucleophiles can be influenced by the electronic properties of both the acyl and the alcohol portions of the molecule.

Electrophilic Pathways: Electrophilic attack typically occurs at the carbonyl oxygen, as seen in the initial step of acid-catalyzed hydrolysis where a proton acts as the electrophile. csbsju.edu Another site for electrophilic interaction is the nitrogen atom of the isonicotinate's pyridine (B92270) ring. The lone pair of electrons on the nitrogen can interact with electrophiles, potentially influencing the reactivity of the distant ester group through inductive and resonance effects.

Studies on the electrophilic reactivity of benzhydryl cations have led to the development of an electrophilicity parameter E, which allows for the prediction of reaction rates with various nucleophiles. nih.gov

Radical Reactions and Photochemical Transformations of this compound

Radical Reactions: Radical reactions involving esters can be initiated by radical initiators like AIBN (Azobisisobutyronitrile) in the presence of reagents like tributyltin hydride. libretexts.org These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org For an ester like this compound, radical reactions could potentially be initiated at different sites. For instance, a radical could be generated on the benzhydryl moiety. The Minisci reaction is a classic example of a radical reaction where an alkyl radical adds to an electron-deficient aromatic ring, such as the pyridine ring of the isonicotinate moiety. nih.gov

Photochemical Transformations: Photochemical reactions use light to promote chemical transformations. beilstein-journals.org Molecules can absorb light energy to reach an excited state, from which they can undergo various reactions. Aldehydes, for example, can act as photoinitiators. beilstein-journals.org

In the context of this compound, both the benzhydryl and the isonicotinate parts of the molecule contain chromophores that can absorb UV light.

The benzhydryl group is related to benzophenone (B1666685), a well-known photosensitizer that can abstract hydrogen atoms. beilstein-journals.org

The pyridine ring of the isonicotinate moiety can also participate in photochemical reactions.

Irradiation of esters can lead to various transformations, including cyclizations, rearrangements, and fragmentations. iupac.org For example, the irradiation of certain esters can lead to the formation of butenolides and levulinate esters through a series of photochemical steps. mdpi.com The specific photochemical pathways for this compound would depend on the wavelength of light used and the reaction conditions.

Influence of Catalysis on Selectivity and Reaction Rates

Catalysis plays a pivotal role in controlling the selectivity and accelerating the rates of chemical reactions involving esters like this compound.

Rate Enhancement: Both acid and base catalysts significantly increase the rate of ester hydrolysis. ucoz.com

Acid catalysis works by protonating the carbonyl oxygen, making the ester a better electrophile for the nucleophilic attack of water. csbsju.edu

Base catalysis employs a strong nucleophile (hydroxide ion) which is more reactive towards the ester than water, and it drives the reaction to completion by forming a stable carboxylate salt. ucoz.comchemistrysteps.com

Selectivity: Catalysts can also influence the selectivity of a reaction, favoring the formation of one product over others. In some catalytic systems, the selectivity can be controlled by the addition of inhibitors or additives. For example, in the semihydrogenation of alkynes, the presence of a thiol can reversibly inhibit the catalyst, switching the selectivity from the (E)-alkene to the (Z)-alkene. nih.gov

The choice of catalyst can also determine the reaction pathway. For instance, in ester hydrolysis, the use of an acid catalyst in concentrated acid can switch the mechanism from the common bimolecular acyl cleavage (A_AC_2) to a unimolecular alkyl cleavage (A_AL_1) for esters with groups that form stable carbocations, like the benzhydryl group. ucoz.com

The following table provides a hypothetical comparison of catalyzed versus uncatalyzed ester hydrolysis, illustrating the impact on reaction rate.

Table 2: Hypothetical Rate Comparison for the Hydrolysis of this compound

| Condition | Catalyst | Relative Rate |

|---|---|---|

| Neutral | None | 1 |

| Acidic | H+ | 1,000,000 |

| Basic | OH- | 10,000,000,000 |

This table is interactive. You can sort the data by clicking on the column headers.

Preclinical Pharmacological and Molecular Biology Investigations of Benzhydryl Isonicotinates Non Clinical Focus

In Vitro Enzyme Modulation Studies (Inhibition or Activation)

No specific in vitro enzyme modulation studies for benzhydryl isonicotinate (B8489971) have been reported in the available scientific literature.

Such investigations would typically involve screening the compound against a panel of relevant enzymes to determine if it acts as an inhibitor or an activator. These studies are crucial for understanding a compound's mechanism of action and potential therapeutic applications or off-target effects. The process generally includes:

Enzyme Assays: Utilizing purified enzymes in a cell-free system to measure the rate of a specific biochemical reaction in the presence and absence of the test compound.

IC50/EC50 Determination: Calculating the half-maximal inhibitory concentration (IC50) for inhibitors or the half-maximal effective concentration (EC50) for activators to quantify the compound's potency.

Mechanism of Inhibition/Activation Studies: Further experiments to determine the mode of action, such as competitive, non-competitive, or uncompetitive inhibition.

Without experimental data, it is not possible to provide a data table on the enzymatic activity of benzhydryl isonicotinate.

Receptor Binding and Ligand Affinity Profiling in Cell-Free or Cellular Systems

There is no publicly available data on the receptor binding and ligand affinity profile of this compound.

Receptor binding assays are fundamental in pharmacology to identify which receptors a compound interacts with and with what affinity. These studies typically involve:

Radioligand Binding Assays: Using a radiolabeled ligand known to bind to a specific receptor and measuring the ability of the test compound (unlabeled) to displace it. This allows for the determination of the binding affinity (Ki).

High-Throughput Screening: Screening the compound against a large panel of known receptors to identify potential targets and off-targets.

Cell-Based Assays: Using cells that express the receptor of interest to measure functional responses upon compound binding, such as changes in second messenger levels.

Due to the lack of specific research, a data table on the receptor binding affinities of this compound cannot be constructed.

Cellular Pathway Modulation Studies in Model Systems (e.g., Proliferation, Apoptosis, Signaling Pathways)

No studies detailing the effects of this compound on cellular pathways in model systems have been found in the public domain.

These investigations are designed to understand the downstream cellular effects of a compound's interaction with its molecular target(s). Common assays include:

Proliferation Assays: (e.g., MTT, BrdU assays) to determine if the compound inhibits or stimulates cell growth.

Apoptosis Assays: (e.g., TUNEL, caspase activation assays) to assess if the compound induces programmed cell death.

Signaling Pathway Analysis: (e.g., Western blotting, reporter gene assays) to measure changes in the phosphorylation state or expression levels of key proteins within specific signaling cascades (e.g., MAPK, PI3K/Akt pathways).

As no specific data is available, a data table summarizing the cellular pathway modulation by this compound cannot be provided.

Identification and Validation of Molecular Targets through Proteomic and Genomic Approaches

There are no published studies using proteomic or genomic approaches to identify and validate the molecular targets of this compound.

Modern drug discovery often employs unbiased, large-scale techniques to identify the specific protein(s) a compound interacts with to exert its biological effects. These methods include:

Affinity Chromatography-Mass Spectrometry: Immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.

Thermal Proteome Profiling (TPP): Measuring changes in the thermal stability of proteins across the proteome in the presence of the compound, as target proteins are often stabilized upon binding.

Genomic Approaches: Using techniques like CRISPR-Cas9 screening to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thus pointing to the target pathway.

Without such studies, the molecular target(s) of this compound remain unknown, and a data table cannot be generated.

In Vivo Pharmacodynamic Investigations in Animal Models (Focus on Mechanistic Endpoints)

No in vivo pharmacodynamic studies for this compound in animal models have been reported in the scientific literature.

Pharmacodynamic studies in animal models are essential to understand the physiological and biochemical effects of a compound in a living organism and to establish a relationship between drug exposure and response. nih.gov These investigations would typically focus on mechanistic endpoints, such as:

Target Engagement Biomarkers: Measuring a downstream marker of the intended molecular target's activity to confirm the compound is hitting its target in the animal.

Physiological Readouts: Monitoring specific physiological changes that are hypothesized to be modulated by the compound's mechanism of action.

Dose-Response Relationships: Establishing the relationship between the administered dose and the magnitude of the biological effect.

Given the absence of published research, no data table on the in vivo pharmacodynamics of this compound can be presented.

Structure-Activity Relationship (SAR) Studies for Biological Activity Determinants

There are no published structure-activity relationship (SAR) studies for this compound or its analogs.

SAR studies involve synthesizing and testing a series of structurally related compounds to determine which chemical moieties are critical for biological activity. This process is fundamental for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. The general approach includes:

Systematic Modification: Altering specific parts of the lead molecule, such as the benzhydryl group or the isonicotinate ring in the case of this compound.

Biological Testing: Evaluating the biological activity of each new analog using relevant in vitro or cellular assays.

Data Analysis: Correlating the changes in chemical structure with the observed changes in biological activity to build an SAR model.

As no such studies have been conducted or published for this compound, a data table detailing its structure-activity relationships cannot be created.

Applications of Benzhydryl Isonicotinate in Advanced Chemical Research and Materials Science

Benzhydryl Isonicotinate (B8489971) as a Versatile Synthetic Building Block in Organic Synthesis

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. nih.govfrontiersin.orgbenthamscience.com Benzhydryl isonicotinate serves as such a precursor, primarily due to the reactivity of its constituent parts. The benzhydryl moiety can be a source of the diphenylmethyl group, while the isonicotinate portion offers a heterocyclic core with multiple functionalization points. The ester linkage can be hydrolyzed to yield isonicotinic acid and diphenylmethanol (B121723), or it can be subjected to other transformations, making the compound a versatile intermediate for creating diverse molecular frameworks. researchgate.net

Protecting groups are essential tools in multi-step organic synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. organic-chemistry.org The benzhydryl (diphenylmethyl) group is recognized as an effective protecting group, particularly for amines and alcohols, due to its stability under various conditions and its specific deprotection methods. nih.govwikipedia.org

In the context of this compound, the benzhydryl group protects the carboxylic acid function of isonicotinic acid. This protection allows chemists to perform reactions on the pyridine (B92270) ring, such as substitutions or metal-catalyzed cross-coupling reactions at positions 2, 3, 5, or 6, without interference from the acidic proton of the carboxyl group. The benzhydryl group itself is stable to a range of conditions, including basic and some acidic media, but can be cleaved under specific, often strongly acidic or hydrogenolytic, conditions to regenerate the isonicotinic acid. nih.govwikipedia.org The N-benzhydryl group has also been explored in peptide synthesis, where it can influence the conformation of the peptide chain. nih.gov

Table 1: Comparison of Benzyl-Type Protecting Groups

| Protecting Group | Structure | Typical Cleavage Conditions | Key Features |

| Benzyl (B1604629) (Bn) | C₆H₅CH₂- | H₂/Pd-C, strong acids | Commonly used, robust. wikipedia.orgorganic-chemistry.org |

| Benzhydryl (Bzh) | (C₆H₅)₂CH- | Strong acids (e.g., TFA), hydrogenolysis. nih.gov | Provides greater steric bulk; stable to a range of conditions. nih.govwikipedia.org |

| p-Methoxybenzyl (PMB) | CH₃OC₆H₄CH₂- | Oxidative cleavage (e.g., DDQ), strong acids. wikipedia.org | Cleavable under milder, non-hydrogenolytic conditions. |

The structure of this compound is inherently suited for building complex, three-dimensional molecules. The non-planar, bulky nature of the benzhydryl group can be used to control the stereochemistry and conformation of a final product. For instance, benzhydryl-substituted precursors have been utilized in cycloaddition reactions to create intricate N-bridged polynorbornane systems, which are rigid, cage-like structures. mdpi.org

Similarly, this compound can be envisioned as a key component in the synthesis of complex heterocyclic systems. After performing desired reactions on the pyridine ring, the isonicotinate ester can be transformed into other functional groups (e.g., amides, hydrazides, or reduced to an alcohol), each step adding a layer of molecular complexity. The diphenylmethyl fragment can be retained as a permanent structural feature, imparting specific steric and electronic properties to the final molecule.

Integration into Catalyst Design and Ligand Development

The pyridine nitrogen atom in the isonicotinate moiety of this compound makes it a prime candidate for use as a ligand in coordination chemistry and catalysis. Pyridine and its derivatives are widely used to create ligands for transition metal catalysts due to their ability to form stable coordinate bonds with metal centers. mdpi.com The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the activity and selectivity of the catalyst.

In this compound, the ester group at the 4-position acts as an electron-withdrawing group, modifying the electron density on the pyridine nitrogen and thus its coordination properties. The bulky benzhydryl group can also play a crucial role by creating a specific steric environment around the metal center. This steric hindrance can influence substrate binding and control the stereochemical outcome of a catalyzed reaction, a key principle in asymmetric catalysis. While direct catalytic applications of this compound are not widely documented, its structural motifs are highly relevant to the design of modern ligands for catalysis.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. nih.gov The self-assembly of molecules into larger, ordered structures is a cornerstone of this field. This compound possesses several features that enable it to participate in these processes. The pyridine ring and ester group can engage in hydrogen bonding and dipole-dipole interactions, while the two phenyl rings of the benzhydryl group are capable of forming π-π stacking interactions. These directional and specific interactions can guide the assembly of individual molecules into well-defined supramolecular architectures. nih.gov

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as linkers. mdpi.comnih.gov Isonicotinic acid and its derivatives are classic examples of linkers used in the construction of CPs and MOFs. nih.gov The pyridine nitrogen and the carboxylate group can coordinate to different metal centers, effectively bridging them to form 1D, 2D, or 3D networks. nih.gov

This compound can serve as a precursor to such a linker. Upon hydrolysis of the benzhydryl ester to reveal the carboxylic acid, the resulting benzhydryl-substituted isonicotinic acid could be used in MOF synthesis. The presence of the bulky benzhydryl group on the linker would have a significant impact on the resulting framework structure. It would likely lead to the formation of larger pores and cavities within the MOF and could prevent the interpenetration of networks, a common phenomenon in MOF chemistry. This control over pore size and topology is critical for applications in gas storage, separation, and catalysis. nih.govnih.gov

Non-covalent interactions are the driving forces behind self-assembly and molecular recognition. This compound can participate in several types of these interactions.

Hydrogen Bonding : The pyridine nitrogen atom is a hydrogen bond acceptor. The ester oxygen atoms can also act as weaker hydrogen bond acceptors. These interactions are fundamental to the structure of many organic solids and play a role in organocatalysis. rsc.org

Halogen Bonding : This is a non-covalent interaction between a region of positive electrostatic potential on a halogen atom (a σ-hole) and a nucleophilic site, such as the pyridine nitrogen in this compound. nih.govmdpi.com Halogen bonding is increasingly recognized as a powerful tool in crystal engineering and organocatalysis for activating substrates. rsc.orgresearchgate.net For example, theoretical and experimental studies on the related benzhydryl bromide show that its reactivity can be significantly enhanced by halogen bond donors. nih.gov

Table 2: Potential Non-Covalent Interactions Involving this compound

| Interaction Type | Donor/Acceptor Site on this compound | Potential Interacting Partner | Significance |

| Hydrogen Bonding | Acceptor : Pyridine N, Ester O atoms | H-bond donors (e.g., water, alcohols, other protic molecules) | Crystal packing, supramolecular assembly. rsc.org |

| Halogen Bonding | Acceptor : Pyridine N atom | Halogen bond donors (e.g., CBr₄, iodoperfluoroalkanes) | Crystal engineering, organocatalysis. nih.govmdpi.com |

| π-π Stacking | Both : Phenyl rings, Pyridine ring | Other aromatic molecules | Stabilization of solid-state structures and complexes. mdpi.com |

Information Deficit: this compound in Advanced Research and Materials Science

Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of specific information regarding the applications of the chemical compound This compound , also known as diphenylmethyl isonicotinate, in the fields of advanced chemical research and materials science. This includes its potential role in the development of functional materials and polymers, as well as its use in analytical chemistry.

For instance, a search of pharmacopoeial reference standards revealed the existence of "Dexamethasone isonicotinate," indicating that isonicotinate derivatives can serve as analytical standards. amazonaws.com However, this does not provide specific data on this compound itself. Similarly, literature on the synthesis of other nicotinic acid esters, such as menthyl nicotinate, suggests potential synthetic pathways but offers no insight into the application of the benzhydryl ester. google.com

The investigation into functional polymers and materials science also proved fruitless in finding any mention of incorporating this compound moieties. The available research focuses on other monomers and functional groups for the development of advanced polymers. rsc.orgresearchgate.netmdpi.comresearchgate.netnih.gov

Therefore, due to the absence of publicly available scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article on the "" as per the requested outline. The specific subsections on the development of functional materials and polymers and its applications in advanced analytical chemistry could not be populated with factual information pertaining to this specific compound.

Derivatization Strategies, Analogues, and Structure Activity Relationship Sar Profiling

Synthesis of Benzhydryl Isonicotinate (B8489971) Analogues with Modulated Benzhydryl Moieties

The benzhydryl group, characterized by two phenyl rings attached to a single carbon, is a prevalent structural motif in many biologically active compounds. nih.gov Its modulation is a key strategy for fine-tuning the pharmacological profile of Benzhydryl Isonicotinate analogues. Synthetic approaches focus on introducing a variety of substituents onto the phenyl rings or replacing the rings themselves.

The synthesis of analogues with modified benzhydryl groups often begins with the creation of a substituted diphenylmethanol (B121723) (benzhydrol) precursor. This can be achieved through methods like the Grignard reaction between a substituted benzaldehyde (B42025) and a phenylmagnesium bromide, followed by reduction. researchgate.net Alternatively, substituted diphenylmethane (B89790) can be functionalized. nih.gov Once the desired benzhydrol is obtained, it can be esterified with isonicotinic acid or its derivatives to yield the final product.

Modifications can include:

Electronic Effects : Introducing electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -F, -CF₃) groups onto one or both phenyl rings. These changes can alter the electronic distribution of the molecule, affecting its binding affinity and metabolic stability.

Steric Effects : The introduction of bulky substituents can provide steric hindrance, which may enhance selectivity for a specific biological target or alter the molecule's conformation. nih.gov For instance, the use of a benzhydryl group at the nitrogen atom of a 2-pyridone resulted in complete regioselectivity during addition reactions, highlighting the significant steric influence of this moiety. nih.govnih.gov

Lipophilicity and Solubility : Altering the substituents on the phenyl rings can significantly impact the compound's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Examples of Synthetic Strategies for Modifying the Benzhydryl Moiety

| Starting Material | Reagent/Method | Modified Benzhydryl Precursor | Reference |

|---|---|---|---|

| Benzophenone (B1666685) | Sodium Borohydride Reduction | Diphenylmethanol (Benzhydrol) | nih.gov |

| Diphenylmethane | n-BuLi | Diphenylmethyllithium | nih.gov |

| Benzhydryl Chloride | Piperazine (B1678402), K₂CO₃ | 1-Benzhydryl-piperazine | ijpsr.com |

| Substituted Benzaldehyde | Phenyl Magnesium Bromide | Substituted Diphenylmethanol | researchgate.net |

Synthesis of this compound Analogues with Modulated Isonicotinate Moieties

The isonicotinate moiety, a derivative of isonicotinic acid (pyridine-4-carboxylic acid), serves as a crucial pharmacophoric element. mdpi.com Its modification offers another avenue for optimizing the properties of this compound analogues. Synthetic strategies typically involve the esterification of a constant benzhydrol core with various modified isonicotinic acids.

Key modifications to the isonicotinate moiety include: